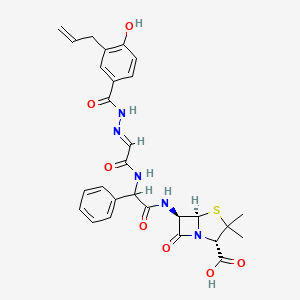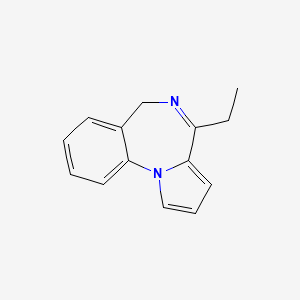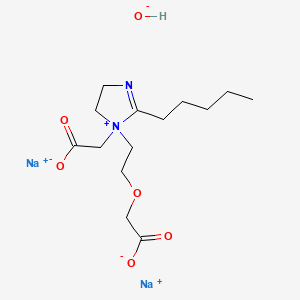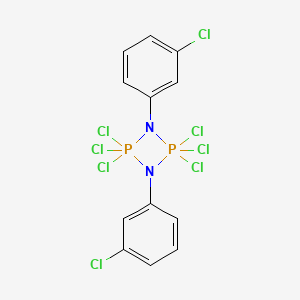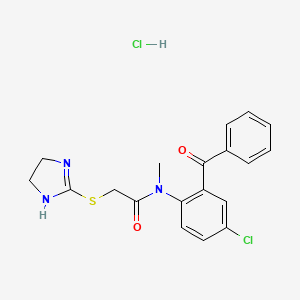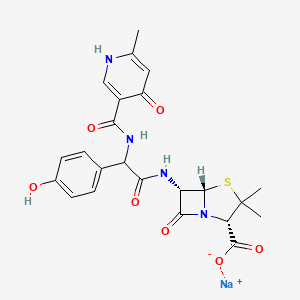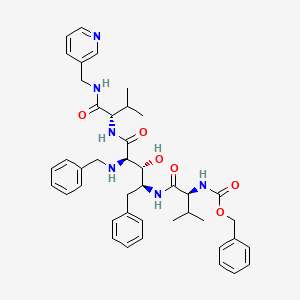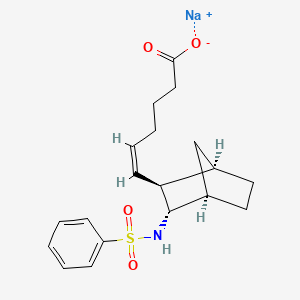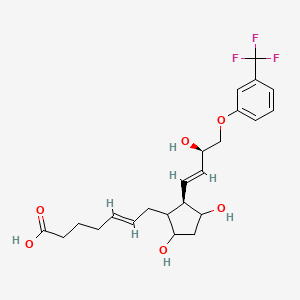
16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a tetranor structure. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha typically involves multiple steps, starting with the preparation of the trifluoromethyl phenoxy precursor. This precursor is then subjected to various chemical reactions to introduce the tetranor structure and achieve the final compound. Common synthetic routes include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boron reagent with a trifluoromethyl phenoxy halide in the presence of a palladium catalyst.
Radical Trifluoromethylation: This method introduces the trifluoromethyl group through radical intermediates, often using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: These compounds share a similar trifluoromethyl phenoxy structure and are used as herbicides.
Trifluoromethyl-substituted phthalocyanines: Known for their optical and electronic properties, these compounds are used in sensors and photocatalysis.
Uniqueness
16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha stands out due to its unique tetranor structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
73307-37-6 |
|---|---|
Formule moléculaire |
C23H29F3O6 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
(E)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18?,19-,20?,21?/m1/s1 |
Clé InChI |
WWSWYXNVCBLWNZ-GENIHYLESA-N |
SMILES isomérique |
C1C([C@@H](C(C1O)C/C=C/CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O |
SMILES canonique |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


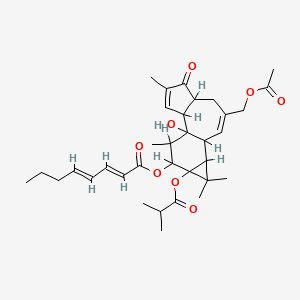
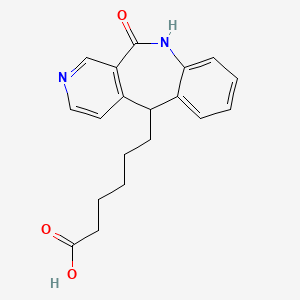
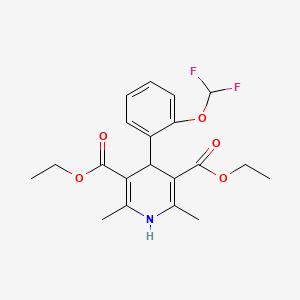
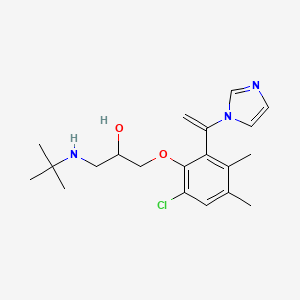

![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
